molecular formula C16H25NO2 B8541166 N-(3,5-di-tert-butyl-4-hydroxybenzyl)formamide

N-(3,5-di-tert-butyl-4-hydroxybenzyl)formamide

Cat. No. B8541166
M. Wt: 263.37 g/mol
InChI Key: MYZTZPYUZCUAQW-UHFFFAOYSA-N
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Patent
US08563624B2

Procedure details

A mixture of 11.09 g (47 mmol) 3,5-di-tert.butyl-4-hydroxybenzaldehyde, 40 g ammonium formate and 40 mL formamide were stirred and heated to 170° C. for 30 minutes. The mixture was allowed to cool down to room temperature and treated with 100 mL water. The crude N-formyl-3,5-di-tert.butyl-4-hydroxybenzyl-amine precipitated from the mixture, was isolated by filtration, washed with water and dried. The crude N-formyl-3,5-di-tert.butyl-4-hydroxybenzyl-amine was recrystallized from toluene/heptane 1/1. 9.36 g (76%) of N-formyl-3,5-di-tert.butyl-4-hydroxybenzyl-amine was isolated (130-1° C.).
Quantity
11.09 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:12]=1[OH:13])[CH:8]=O)([CH3:4])([CH3:3])[CH3:2].C([O-])=O.[NH4+].[CH:22]([NH2:24])=[O:23]>O>[CH:22]([NH:24][CH2:8][C:7]1[CH:6]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:12]([OH:13])=[C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:10]=1)=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
11.09 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C
Name
Quantity
40 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
were stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
CUSTOM
Type
CUSTOM
Details
The crude N-formyl-3,5-di-tert.butyl-4-hydroxybenzyl-amine precipitated from the mixture
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude N-formyl-3,5-di-tert.butyl-4-hydroxybenzyl-amine was recrystallized from toluene/heptane 1/1

Outcomes

Product
Name
Type
product
Smiles
C(=O)NCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.36 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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